3-(Cyclopentyloxy)-6-cyclopropylpyridazine

Description

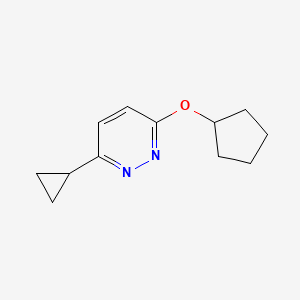

3-(Cyclopentyloxy)-6-cyclopropylpyridazine is a pyridazine derivative featuring a cyclopentyloxy substituent at position 3 and a cyclopropyl group at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, often explored in medicinal chemistry due to their diverse biological activities. The cyclopentyloxy group introduces steric bulk and lipophilicity, while the cyclopropyl moiety may enhance metabolic stability.

Properties

IUPAC Name |

3-cyclopentyloxy-6-cyclopropylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-4-10(3-1)15-12-8-7-11(13-14-12)9-5-6-9/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBVYYBXEQPIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-6-cyclopropylpyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and suitable leaving groups such as halides or tosylates.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-6-cyclopropylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine ring or the attached groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halides, tosylates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Cyclopentyloxy)-6-cyclopropylpyridazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-6-cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. These may include:

Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity.

Interference with Cellular Processes: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways.

Induction of Apoptosis: In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on ):

| Compound Name | CAS No. | Substituents (Position 3/6) | Similarity Score |

|---|---|---|---|

| 3-Chloro-6-cyclopropylpyridazine | 1706439-95-3 | Cl / cyclopropyl | 0.68 |

| 3-Chloro-6-(difluoromethyl)pyridazine | 856847-77-3 | Cl / difluoromethyl | 0.67 |

| 6-Chloro-5-methylpyridazin-3-amine | 64068-00-4 | NH₂ / Cl, methyl | 0.60 |

Key Observations :

Physicochemical Properties

Molecular Weight and Lipophilicity :

- Target Compound : Estimated molecular formula C₁₂H₁₅N₂O. Molecular weight ≈ 203.3 g/mol. The cyclopentyloxy group increases logP (predicted >3), enhancing membrane permeability but reducing aqueous solubility.

- 3-Chloro-6-cyclopropylpyridazine : C₇H₆ClN₂ (MW = 155.6 g/mol). Lower logP (~2.5) due to smaller substituents .

- 3-Chloro-6-hydrazinylpyridazine (): C₄H₅ClN₄ (MW = 144.6 g/mol). Hydrazinyl group introduces polarity (higher TPSA), reducing logP (~1.8) .

Solubility and Bioavailability :

- Cyclopentyloxy and cyclopropyl groups in the target compound likely reduce solubility in polar solvents (e.g., water) but improve blood-brain barrier (BBB) penetration compared to chloro analogs .

Biological Activity

Overview

3-(Cyclopentyloxy)-6-cyclopropylpyridazine, an organic compound characterized by a pyridazine ring substituted with cyclopentyloxy and cyclopropyl groups, has garnered attention in scientific research due to its potential biological activities. This compound is synthesized through specific chemical reactions that allow for the introduction of its unique functional groups, which are believed to contribute to its biological properties.

The synthesis of this compound typically involves:

- Formation of the Pyridazine Ring : This can be achieved through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

- Introduction of Cyclopentyloxy Group : Achieved via nucleophilic substitution using cyclopentanol.

- Introduction of Cyclopropyl Group : Often accomplished through cyclopropanation reactions using reagents like diazomethane.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

- Induction of Apoptosis : In cancer research, it may promote programmed cell death in malignant cells.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Antiviral Activity : Investigated for its potential to inhibit viral replication.

- Anticancer Effects : Early findings indicate cytotoxicity against specific cancer cell lines.

Research Findings and Case Studies

Recent studies have focused on the compound's effectiveness in various biological contexts. Below is a summary of key findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated inhibition against Gram-positive and Gram-negative bacteria. | |

| Antiviral Efficacy | Showed potential in reducing viral load in cell cultures infected with common viruses. | |

| Cytotoxicity in Cancer Cells | Induced apoptosis in multiple human cancer cell lines, with IC50 values indicating significant potency. |

Case Study: Anticancer Research

In a notable study examining the anticancer properties of this compound:

- Objective : To evaluate its cytotoxic effects on breast cancer cell lines (MCF-7).

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours, followed by assessment using MTT assays.

- Results : The compound exhibited an IC50 value of approximately 15 µM, indicating strong cytotoxicity compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(Cyclopentyloxy)-6-cyclopropylpyridine | Pyridine | Moderate antimicrobial activity |

| 3-(Cyclopentyloxy)-6-cyclopropylpyrazine | Pyrazine | Limited anticancer effects |

| 3-(Cyclopentyloxy)-6-cyclopropylpyrimidine | Pyrimidine | Weak antiviral activity |

This comparison highlights the enhanced biological activities attributed to the pyridazine structure combined with the unique substituents present in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.